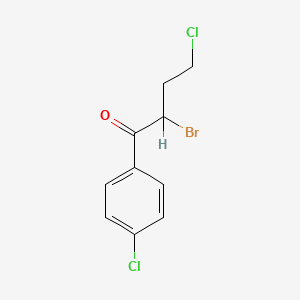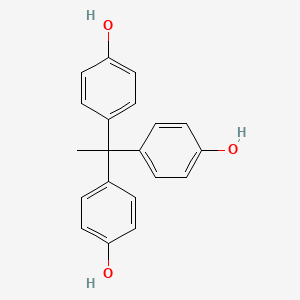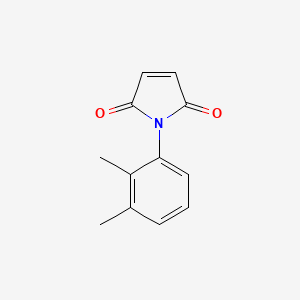
Alcohol 4-terc-butilbencílico
Descripción general
Descripción
4-Tert-butylbenzyl alcohol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a linear formula of (CH3)3CC6H4CH2OH .
Synthesis Analysis
The synthesis of 4-Tert-butylbenzyl alcohol involves the formation of an inclusion complex with β-cyclodextrin . The selective oxidation of 4-tert-butylbenzyl alcohol by hypochlorite and a phase transfer catalyst has been investigated in a membrane reactor .
Molecular Structure Analysis
The molecular formula of 4-Tert-butylbenzyl alcohol is C11H16O . It has an average mass of 164.244 Da and a monoisotopic mass of 164.120117 Da . The molecule contains a total of 28 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .
Chemical Reactions Analysis
4-Tert-butylbenzyl alcohol forms an inclusion complex with β-cyclodextrin . The selective oxidation of 4-tert-butylbenzyl alcohol by hypochlorite and a phase transfer catalyst has been studied in a membrane reactor .
Physical And Chemical Properties Analysis
4-Tert-butylbenzyl alcohol is a clear liquid with a density of 0.928 g/mL at 25 °C . It has a boiling point of 140 °C/20 mmHg . It is soluble in alcohol but insoluble in water . The refractive index is n20/D 1.517 .
Aplicaciones Científicas De Investigación
Síntesis orgánica
El alcohol 4-terc-butilbencílico se utiliza como una materia prima importante e intermedio en la síntesis orgánica . Desempeña un papel crucial en la formación de diversos compuestos orgánicos.
Farmacéuticos
En la industria farmacéutica, el this compound se utiliza como un intermedio clave . Participa en la síntesis de diversos fármacos, contribuyendo al desarrollo de nuevos tratamientos y terapias.
Agroquímicos
El this compound también encuentra su aplicación en la producción de agroquímicos . Ayuda en la síntesis de diversos pesticidas, herbicidas y otros productos químicos agrícolas.
Tintes
Este compuesto se utiliza en la industria de los tintes . Participa en la producción de diversos colorantes y pigmentos, mejorando el color y la calidad de los productos.
Copolímeros
El this compound se utiliza en la preparación de nuevos copolímeros que contienen grupos colgantes voluminosos . Esto se logra mediante la modificación química de un precursor de copolímero que contiene grupos de ácido carboxílico .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Like other alcohols, it may interact with various enzymes and proteins within the body .
Mode of Action
For instance, secondary, tertiary, allylic, and benzylic alcohols, such as 4-Tert-butylbenzyl alcohol, appear to react via a mechanism that involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .
Biochemical Pathways
It’s known that alcohols can profoundly affect the balance of other biochemical pathways .
Pharmacokinetics
It’s known that alcohols are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
It’s known that the oxidation of alcohols can lead to the production of reactive species, which can have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 4-Tert-butylbenzyl alcohol can be influenced by various environmental factors. These can include the presence of other substances, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is present .
Análisis Bioquímico
Biochemical Properties
4-Tert-butylbenzyl alcohol plays a significant role in biochemical reactions, particularly in the formation of inclusion complexes with β-cyclodextrin . This interaction is crucial for studying the structural properties of the complex. Additionally, 4-Tert-butylbenzyl alcohol undergoes selective oxidation by hypochlorite in the presence of a phase transfer catalyst . This reaction is essential for understanding the oxidation mechanisms of similar compounds.
Molecular Mechanism
At the molecular level, 4-Tert-butylbenzyl alcohol interacts with β-cyclodextrin to form inclusion complexes . This interaction involves the encapsulation of the hydrophobic tert-butylbenzyl moiety within the hydrophobic cavity of β-cyclodextrin. Additionally, the selective oxidation of 4-Tert-butylbenzyl alcohol by hypochlorite involves the formation of intermediate species that facilitate the oxidation process .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-Tert-butylbenzyl alcohol are influenced by various factors, including temperature, pH, and the presence of oxidizing agents . Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies are required to fully understand the temporal effects of 4-Tert-butylbenzyl alcohol.
Metabolic Pathways
Its structural similarity to other benzyl alcohol derivatives suggests potential interactions with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase
Transport and Distribution
The transport and distribution of 4-Tert-butylbenzyl alcohol within cells and tissues are influenced by its hydrophobic nature. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments may impact its biochemical properties and effects.
Subcellular Localization
Its hydrophobic nature suggests potential localization within lipid-rich compartments, such as cellular membranes and lipid droplets
Propiedades
IUPAC Name |
(4-tert-butylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEINXLJOJPHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061249 | |
| Record name | 4-tert-Butylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877-65-6 | |
| Record name | 4-tert-Butylbenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4Q3YX9P4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-tert-butylbenzyl alcohol contribute to the formation of nanostructures?
A1: 4-Tert-butylbenzyl alcohol plays a crucial role in the nonaqueous synthesis of tungsten oxide nanostructures. [] When reacted with tungsten chloride, it acts as a structure-directing agent, influencing the self-assembly of inorganic building blocks into organized anisotropic stacks of tungstite nanoplatelets. These stacks exhibit a high degree of order and can further assemble into larger bundles. []
Q2: Can you elaborate on the structural characteristics of 4-tert-butylbenzyl alcohol?
A2: 4-Tert-butylbenzyl alcohol (C11H16O) has a molecular weight of 164.25 g/mol. [] Its structure consists of a benzene ring substituted with a tert-butyl group at the para position and a hydroxymethyl group (-CH2OH) at the meta position. While specific spectroscopic data wasn't detailed in the provided research, techniques like IR spectroscopy are valuable for characterizing its structural features and interactions. [, ]
Q3: What is the significance of 4-tert-butylbenzyl alcohol in supramolecular chemistry?
A3: 4-Tert-butylbenzyl alcohol forms inclusion complexes with β-cyclodextrin. [] Two β-cyclodextrin molecules form a dimer, creating a cavity that encapsulates two molecules of 4-tert-butylbenzyl alcohol. This interaction is stabilized by hydrogen bonding and is influenced by the solvation of the alcohol's polar hydroxyl group within the cavity. []
Q4: Are there any catalytic applications of 4-tert-butylbenzyl alcohol derivatives?
A4: While 4-tert-butylbenzyl alcohol itself is not typically used as a catalyst, its derivatives find applications in catalysis. For instance, bis(4-(tert-butyl)benzyl) fumarate, synthesized from 4-tert-butylbenzyl alcohol and maleic anhydride, can be sulfonated to create a CO2-philic surfactant. [] This surfactant shows potential for enhanced oil recovery applications by lowering the interfacial tension between CO2 and brine. []
Q5: How does 4-tert-butylbenzyl alcohol contribute to the synthesis of polymers?
A5: 4-Tert-butylbenzyl alcohol serves as an initiator in the ring-opening polymerization of glycolides, leading to the formation of oligo(ethylene oxide)-grafted polylactides. [] These polymers exhibit interesting properties such as water solubility and thermoresponsiveness, depending on the length of the grafted oligo(ethylene oxide) chains. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



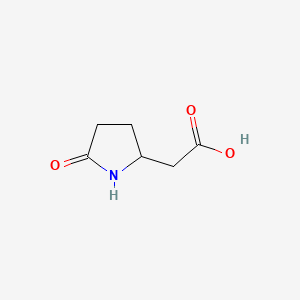



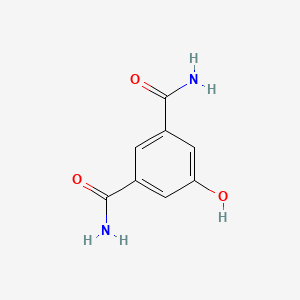
![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)


